
3-(2-Amino-3-methoxyphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Amino-3-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group attached to a propyl chain. This compound is used in various fields, including organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-3-methoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of p-methoxyacetophenone with nitropropane to generate p-methoxyphenylnitropropane. This intermediate is then reduced using sodium sulfite to obtain the desired amino alcohol .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction pathways. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Amino-3-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of nitro intermediates results in the formation of amino alcohols.
Aplicaciones Científicas De Investigación
3-(2-Amino-3-methoxyphenyl)propan-1-ol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Amino-3-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act on β-adrenergic receptors, inhibiting downstream signaling pathways activated by epinephrine. This inhibition can affect various physiological processes, including heart function, lung function, and glucose metabolism.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methoxyphenyl)propan-1-ol: Lacks the amino group, making it less reactive in certain chemical reactions.
3-Amino-3-(3-methoxyphenyl)propan-1-ol: Similar structure but with the methoxy group in a different position, which can affect its reactivity and biological activity.
3-(3-Methoxyphenyl)propan-1-ol: Similar to 3-(2-Methoxyphenyl)propan-1-ol but with the methoxy group in a different position.
Uniqueness
3-(2-Amino-3-methoxyphenyl)propan-1-ol is unique due to the presence of both an amino group and a methoxy group on the aromatic ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
3-(2-amino-3-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H15NO2/c1-13-9-6-2-4-8(10(9)11)5-3-7-12/h2,4,6,12H,3,5,7,11H2,1H3 |
Clave InChI |
GAHYHPZTJJNQPY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1N)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



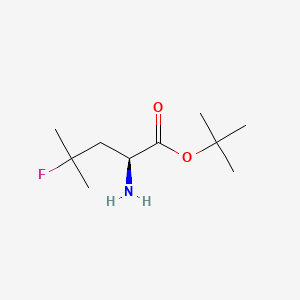
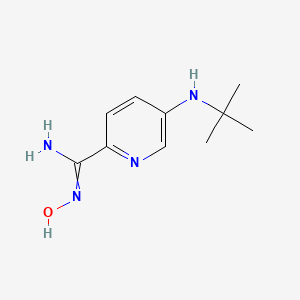
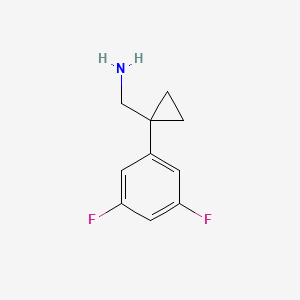

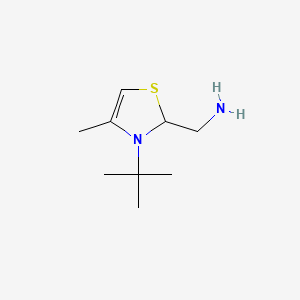

![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821140.png)
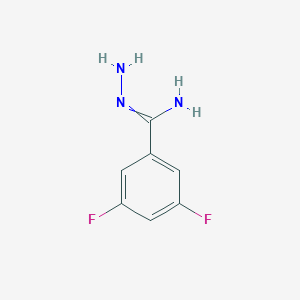
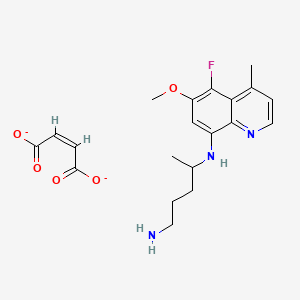
![N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B11821161.png)


![N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B11821183.png)
